molecular formula C21H23ClN2O2 B4426609 1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine

1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine

Cat. No. B4426609
M. Wt: 370.9 g/mol
InChI Key: YFPGTKUMDQWKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine, also known as AL-LAD, is a chemical compound that belongs to the family of lysergamides. It is a potent psychedelic compound that has been the subject of scientific research in recent years.

Mechanism of Action

1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine binds to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by this compound leads to an increase in the levels of the neurotransmitter serotonin, which is responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces visual hallucinations, altered perception of time, and changes in mood and emotions. This compound has been shown to have a similar profile of effects to other lysergamides such as LSD, but with a shorter duration of action.

Advantages and Limitations for Lab Experiments

1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine has several advantages for use in lab experiments. It is a potent psychedelic compound that can be used to study the effects of serotonin receptor activation on behavior and cognition. It has a shorter duration of action than other lysergamides, which makes it easier to study in animal models. However, this compound also has several limitations. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential safety concerns due to its potent psychedelic effects.

Future Directions

There are several future directions for research on 1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine. One area of research is to understand the molecular mechanisms of this compound's interaction with the serotonin 5-HT2A receptor. Another area of research is to explore the potential therapeutic applications of this compound, such as its use in the treatment of psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with regards to long-term use and potential adverse effects.
Conclusion:
This compound is a potent psychedelic compound that has been the subject of scientific research in recent years. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and produces a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has potential safety concerns. Further research is needed to understand the molecular mechanisms of this compound's interaction with the serotonin 5-HT2A receptor, explore its potential therapeutic applications, and evaluate its safety and toxicity.

Scientific Research Applications

1-(3-allyl-4-methoxybenzoyl)-4-(3-chlorophenyl)piperazine has been the subject of scientific research due to its potent psychedelic effects. It has been studied in animal models and in vitro experiments to understand its mechanism of action and potential therapeutic applications. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is responsible for its psychedelic effects.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-3-5-16-14-17(8-9-20(16)26-2)21(25)24-12-10-23(11-13-24)19-7-4-6-18(22)15-19/h3-4,6-9,14-15H,1,5,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPGTKUMDQWKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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